2-Chloro-6,7-dimethoxyquinoline 2-Chloro-6,7-dimethoxyquinoline
Brand Name: Vulcanchem
CAS No.: 68236-22-6
VCID: VC2443200
InChI: InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3
SMILES: COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol

2-Chloro-6,7-dimethoxyquinoline

CAS No.: 68236-22-6

Cat. No.: VC2443200

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6,7-dimethoxyquinoline - 68236-22-6

Specification

CAS No. 68236-22-6
Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
IUPAC Name 2-chloro-6,7-dimethoxyquinoline
Standard InChI InChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3
Standard InChI Key UJSZVZXINMWJKC-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC
Canonical SMILES COC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-6,7-dimethoxyquinoline is a quinoline derivative characterized by a chlorine atom at position 2 and methoxy groups at positions 6 and 7 of the quinoline ring system. This specific arrangement of functional groups contributes to the compound's distinct chemical and biological properties. The compound's molecular structure features the basic bicyclic aromatic framework of quinoline, composed of a benzene ring fused with a pyridine ring, with the addition of the aforementioned substituents that modify its reactivity and potential applications. The presence of the chlorine atom at position 2 makes this compound particularly reactive toward nucleophilic substitution reactions, which is exploited in numerous synthetic pathways. The methoxy groups at positions 6 and 7 contribute to the compound's electronic properties, influencing its interaction with biological systems and its potential as a pharmaceutical intermediate .

Basic Identification Data

The compound is uniquely identified through various chemical identifiers and descriptors that facilitate its recognition in chemical databases and literature. These standardized identifiers ensure accurate documentation and referencing in research contexts.

ParameterInformation
IUPAC Name2-chloro-6,7-dimethoxyquinoline
CAS Registry Number68236-22-6
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
PubChem CID1818144
InChIInChI=1S/C11H10ClNO2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3
SMILESCOC1=C(C=C2C(=C1)C=CC(=N2)Cl)OC

Table 1: Chemical identifiers for 2-Chloro-6,7-dimethoxyquinoline

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-6,7-dimethoxyquinoline is essential for predicting its behavior in various chemical reactions, determining appropriate handling procedures, and assessing its suitability for specific applications.

PropertyValue
Physical FormSolid
Storage Temperature2-8°C (recommended)
SolubilityTypically soluble in organic solvents such as DMSO, methanol, and chloroform (based on similar quinoline derivatives)

Table 2: Physical properties of 2-Chloro-6,7-dimethoxyquinoline

Chemical Reactivity

The chemical reactivity of 2-Chloro-6,7-dimethoxyquinoline is primarily governed by the presence of the chlorine atom at position 2 and the methoxy groups at positions 6 and 7. The chlorine at position 2 is particularly susceptible to nucleophilic aromatic substitution reactions, making this compound valuable as a synthetic intermediate. This reactivity pattern allows for the incorporation of various functional groups at the 2-position, enabling the synthesis of diverse quinoline derivatives with potential biological activities. The methoxy groups contribute to the electronic properties of the quinoline ring system, influencing both its reactivity and potential interactions with biological targets. These structural features make 2-Chloro-6,7-dimethoxyquinoline an important building block in medicinal chemistry and materials science .

Applications and Research Significance

2-Chloro-6,7-dimethoxyquinoline serves as an important intermediate in various synthetic pathways, particularly in pharmaceutical research and development. Its strategic functional group arrangement provides a versatile scaffold for further chemical modifications.

Pharmaceutical Applications

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of 2-Chloro-6,7-dimethoxyquinoline, it is valuable to compare it with structurally related compounds. This comparison provides insight into how specific structural modifications affect physical properties, chemical reactivity, and potential applications.

CompoundMolecular FormulaKey Structural DifferencesNotable Properties/Applications
2-Chloro-6,7-dimethoxyquinolineC11H10ClNO2Base compoundSynthetic intermediate in pharmaceutical research
2-Chloro-6,7-dimethoxyquinoline-3-carbaldehydeC12H10ClNO3Additional aldehyde at position 3Enhanced reactivity for further modifications, potential precursor for more complex molecules
4-Chloro-6,7-dimethoxyquinolineC11H10ClNO2Chlorine at position 4 instead of 2Different reactivity pattern, used in distinct synthetic pathways
2-Chloro-6,7-dimethoxyquinazolineC10H9ClN2O2Quinazoline core instead of quinolineDifferent biological activity profile, used in other pharmaceutical applications
2-Chloro-4-amino-6,7-dimethoxyquinazolineC10H10ClN3O2Quinazoline core with amino group at position 4Intermediate in the production of Terazosin, an alpha-blocker medication

Table 3: Comparison of 2-Chloro-6,7-dimethoxyquinoline with related compounds

This comparative analysis reveals that while 2-Chloro-6,7-dimethoxyquinoline shares certain structural features with its derivatives, each compound possesses unique characteristics that make it suitable for specific applications. The position of the chlorine atom significantly affects the compound's reactivity, while modifications to the core ring structure (e.g., quinoline vs. quinazoline) can dramatically alter the biological activity profile . Understanding these structure-property relationships is crucial for the rational design of new compounds with desired properties.

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